![molecular formula C17H16N2O4S B2545234 2,4-二甲氧基-N-(4-甲氧基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 403845-37-4](/img/structure/B2545234.png)

2,4-二甲氧基-N-(4-甲氧基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

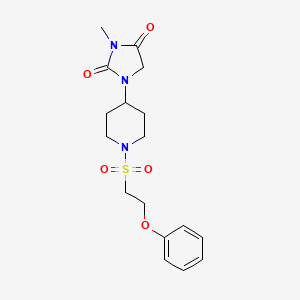

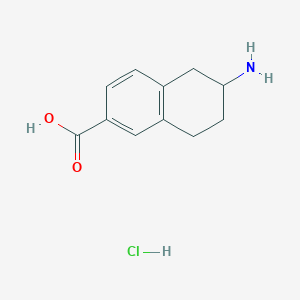

2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound of interest to researchers in chemistry, pharmacology, and materials science. It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of compounds containing a thiazole ring often involves reactions with various aromatic aldehydes . For example, compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone have been reported to react with various aromatic aldehydes in the early phase of reactions, and the products obtained subsequently undergo multistep reactions to produce the final compounds .Molecular Structure Analysis

The molecular structure of 2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is characterized by the presence of a thiazole ring, which consists of sulfur and nitrogen . This ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The thiazole ring in 2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can participate in various chemical reactions due to its aromaticity . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .科学研究应用

- Researchers have investigated the antioxidant potential of this compound due to its structural features. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further studies are needed to explore its specific mechanisms and potential applications in health and disease prevention .

- Preliminary studies suggest that this compound possesses antibacterial properties. Researchers have explored its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Investigating its mode of action and potential clinical applications could be valuable .

- Interestingly, one of its decomposition products acts as a nucleating agent for certain conductive films. For instance, in doped P(NDI2OD-T2) films, this compound enhances conductivity. Further research could uncover its role in optimizing electronic materials .

- Scientists have used similar benzothiazole derivatives in novel synthetic routes. For example, cyclization of 2-aminothiophenols with CO₂ in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) yields various benzothiazoles. This compound’s structural motif contributes to these synthetic pathways .

Antioxidant Properties

Antibacterial Activity

Nucleating Agent for Conductive Films

Synthesis of Benzothiazoles

未来方向

Thiazole-bearing compounds, such as 2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, are of interest to medicinal chemists who are developing novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

作用机制

Target of Action

Similar compounds have been found to target various enzymes and receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been found to be soluble in established processing solvents and generally considered to be air stable .

Result of Action

Similar compounds have been found to have pharmaceutical and biological activity .

Action Environment

Similar compounds have been found to be generally considered to be air stable .

属性

IUPAC Name |

2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-10-7-8-11(13(9-10)23-3)16(20)19-17-18-15-12(22-2)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWZKIDBMMCACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)

![1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2545161.png)

![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)

![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)

![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)

![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)